PRC2 Steady‑State Kinetics: Wild‑Type EZH2 Displays Marked Preference for Unmethylated H3 (21-44) over Mono‑ and Dimethylated Forms
In a direct head‑to‑head comparison using the same assay format, wild‑type PRC2 exhibited a catalytic efficiency (kcat/Km) of 2.4 × 10⁴ M⁻¹ s⁻¹ for unmethylated H3 (21‑44) (Me0), which decreased to 1.9 × 10⁴ M⁻¹ s⁻¹ for the monomethylated peptide (Me1) [1]. The dimethylated peptide (Me2) showed no measurable activity under identical conditions. This demonstrates that the methylation state of the H3 (21-44) substrate profoundly influences PRC2 turnover, with the unmodified peptide being the kinetically preferred substrate for the wild‑type enzyme [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) of wild‑type PRC2 on H3 (21‑44) peptides with different K27 methylation states |
|---|---|
| Target Compound Data | Unmethylated H3 (21‑44): kcat/Km = 2.4 × 10⁴ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Monomethylated H3 (21‑44): kcat/Km = 1.9 × 10⁴ M⁻¹ s⁻¹; Dimethylated H3 (21‑44): no measurable activity |
| Quantified Difference | 21% reduction in catalytic efficiency from Me0 to Me1; complete loss of activity for Me2 |
| Conditions | Steady‑state kinetics measured with recombinant PRC2 complexes, 1.1 ± 0.1 µM SAM, 0.7 ± 0.08 µM peptide (Km) [1] |
Why This Matters
This kinetic discrimination confirms that H3 (21-44) is not a passive carrier of K27 but an active participant in the catalytic cycle, making it essential for accurate determination of PRC2 activity and inhibitor mechanism of action studies.
- [1] Brooun A, et al. Steady-state kinetic parameters for the methylation reaction catalyzed by PRC2WT, PRC2Y111L, PRC2Y641N and PRC2Y641N/Y661D. Oncogene. 2015; Table 1. View Source
